Cas no 862168-10-3 (2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)-)

2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- structure
862168-10-3 structure
Product Name:2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)-
CAS No:862168-10-3
MF:C11H10ClN3
MW:219.670200824738
CID:1845460
PubChem ID:20850035
Update Time:2025-04-21

2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)-
    • DB-332208
    • 862168-10-3
    • 4-Chloro-6-(p-tolyl)pyrimidin-2-amine
    • CHEMBL4282859
    • SCHEMBL3451558
    • 4-chloro-6-(4-methylphenyl)-2-Pyrimidinamine
    • AKOS002675726
    • Inchi: 1S/C11H10ClN3/c1-7-2-4-8(5-3-7)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15)
    • InChI Key: PLMXJFQHYJEXCI-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C2C=CC(C)=CC=2)=NC(N)=N1

Computed Properties

  • Exact Mass: 219.0563250g/mol
  • Monoisotopic Mass: 219.0563250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 51.8Ų
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